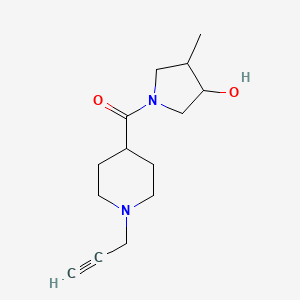
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in 2010 and has since gained popularity as a recreational drug due to its stimulant effects. However,
Mechanism of Action
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. This leads to an increase in the extracellular concentrations of these neurotransmitters, which in turn leads to its stimulant effects. (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone also acts as a substrate for monoamine transporters, leading to their internalization and subsequent degradation.
Biochemical and Physiological Effects:
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also leads to hyperactivity, stereotypy, and locomotor activity in rodents. In addition, (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been found to induce oxidative stress and damage to dopaminergic neurons in the brain.
Advantages and Limitations for Lab Experiments
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been used as a tool to study the effects of synthetic cathinones on the central nervous system. It has been found to be a potent stimulant, making it useful for studying the mechanisms of action of other stimulants. However, its recreational use and potential for abuse make it a challenging compound to work with in a laboratory setting.
Future Directions
Future research on (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone should focus on its long-term effects on the brain and the potential for addiction. Additional studies should also investigate the effects of (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone on other neurotransmitter systems and its interactions with other drugs of abuse. Finally, research should be conducted to develop new treatments for addiction to synthetic cathinones such as (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone.
In conclusion, (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a synthetic cathinone that has gained popularity as a recreational drug. However, its scientific research application has shown that it acts as a potent stimulant and has potential as a tool for studying the effects of other stimulants on the central nervous system. Further research is needed to fully understand the biochemical and physiological effects of (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone and its potential for addiction.
Synthesis Methods
The synthesis of (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone involves the reaction of 4-methylpropiophenone with hydroxylamine hydrochloride to form 4-methyl-2-nitropropiophenone. This compound is then reduced using sodium borohydride to form 4-methyl-2-aminopropiophenone. The final step involves the reaction of 4-methyl-2-aminopropiophenone with 1-propargyl-4-piperidone in the presence of sodium hydride to form (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone.
Scientific Research Applications
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent stimulant, similar to other synthetic cathinones such as methamphetamine and MDPV. Studies have shown that (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
properties
IUPAC Name |
(3-hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-6-15-7-4-12(5-8-15)14(18)16-9-11(2)13(17)10-16/h1,11-13,17H,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZPORSHXWEXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

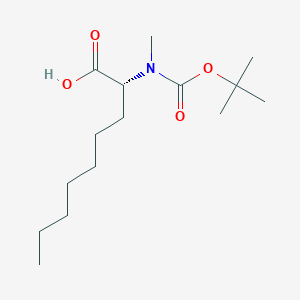
![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)
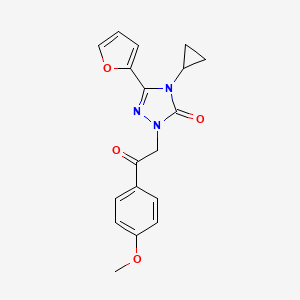
![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605265.png)
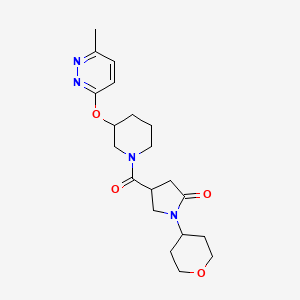

![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
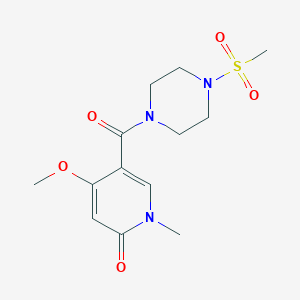
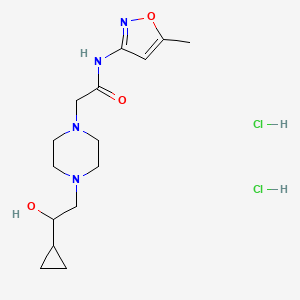
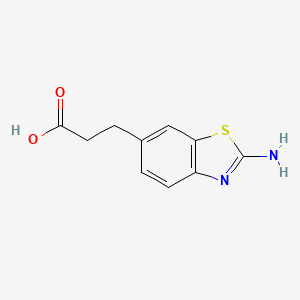
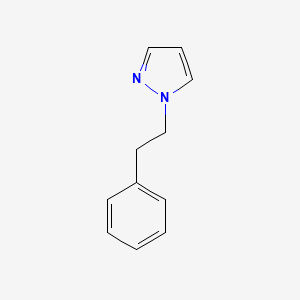
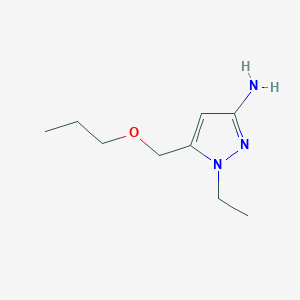
![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)